2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid” is a type of N-containing heterocycle . These types of compounds are significant in medicinal chemistry, as they are used to treat various diseases including fungal, viral, and oncological diseases . They are also found in vitamins, enzymes, and amino acids .
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of α-benzoylamino-N-[2-(3,4-dimethoxyphenyl)ethyl]alkyl amides by POCl3 . This process results in the formation of a mutually condensed tricyclic system containing a bridgehead N atom and imidazole and isoquinoline moieties .Molecular Structure Analysis
The synthesized compounds contain 5,6-dihydroimidazo[5,1-a]isoquinoline cores . The structures of these compounds were confirmed using IR and PMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the cyclization of α-benzoylamino-N-[2-(3,4-dimethoxyphenyl)ethyl]alkyl amides by POCl3 . This reaction leads to the formation of 5,6-dihydroimidazo[5,1-a]isoquinoline derivatives .科学的研究の応用
Unique Substituted Derivatives
2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid, a compound related to the one , was used to prepare a series of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides. These were obtained via one-pot reaction under Ugi conditions, offering moderate to excellent yields, showcasing its potential in synthesizing unique substituted derivatives (Ghandi, Zarezadeh, & Taheri, 2010).
Synthesis of Imidazolyl Acetic Acid Derivatives
Another study synthesized derivatives of imidazolyl acetic acid, including 2-(4-(4-fluorobenzylidene)-2-(4-fluorophenyl) 5-oxo-4,5-dihydroimidazol-1-yl) acetic acid. These compounds were evaluated for their anti-inflammatory and analgesic activities, showing significant results in models of carrageenan-induced rat paw edema and the writhing test in albino mice (Khalifa & Abdelbaky, 2008).
Bioisosteres Development
Research on bioisosteres of carboxymethyl-4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazin derivatives highlights their application in selective AMPA antagonism. One derivative demonstrated strong binding affinity for the AMPA receptor and potent anticonvulsant properties against electrically-induced convulsions (Jimonet et al., 2001).
Anticancer Activities
A study focused on synthesizing new pyrazino[1,2-a]benzimidazole derivatives and evaluating their anticancer activities. Certain compounds showed remarkable activity, comparable to standard drugs like melphalan and cisplatin (Demirayak & Yurttaş, 2014).
Synthesis of Heterocyclic Compounds
A group of 2-phenylimidazo[1,2-a]pyrazine-3-acetates was synthesized, demonstrating significant pharmacological activity. This research shows the potential of such compounds in developing drugs with various pharmacological properties (Avallone, Rimoli, & Abignente, 1996).
Molecular Conformation Studies
The study of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids revealed insights into the molecular conformations of the products in solution and crystal form, which is crucial for understanding the interactions of these compounds at the molecular level (Chui et al., 2004).
作用機序
Target of Action
It is known that imidazo[1,5-a]pyridine, a structural component of the compound, is significant in a large number of agrochemicals and pharmaceuticals .
Mode of Action
Compounds with similar structures have been studied for their central pharmacological properties
Biochemical Pathways
Imidazo[1,5-a]pyridine derivatives have been associated with various biochemical transformations . More detailed studies are required to understand the specific pathways affected by this compound.
Result of Action
Compounds with similar structures have shown analgesic effects in mice . More research is needed to understand the specific effects of this compound.
特性
IUPAC Name |
2-(8-oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c18-11(19)8-16-6-7-17-9-15-12(13(17)14(16)20)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZIBXXGSCPGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C(N=CN21)C3=CC=CC=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1623079-16-2 |
Source
|
Record name | 2-(8-oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。